molecular formula C13H19N B1466366 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine CAS No. 1482958-07-5

3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine

Katalognummer: B1466366
CAS-Nummer: 1482958-07-5
Molekulargewicht: 189.3 g/mol
InChI-Schlüssel: JUKOUXSQEOKNJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine ( 1482958-07-5) is a high-value chemical building block with the molecular formula C13H19N and a molecular weight of 189.30 g/mol . This compound features a cyclobutane ring core that is sterically defined by two geminal methyl groups and substituted with an amine and a p-tolyl group at the first carbon. Its specific three-dimensional structure and amine functionality make it a versatile intermediate for constructing complex molecules in medicinal chemistry and materials science . This reagent is particularly valuable in the synthesis of peptidomimetics and for conformational scanning of biologically active peptides, where the rigid cyclobutane scaffold can be used to lock molecular conformations and explore structure-activity relationships . Its physical properties include a predicted density of 0.966±0.06 g/cm³ and a predicted boiling point of 270.0±19.0 °C . It is offered with a purity of 95% and is available for immediate sourcing in quantities ranging from 100mg to 10g to support your research and development projects . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

IUPAC Name

3,3-dimethyl-1-(4-methylphenyl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-4-6-11(7-5-10)13(14)8-12(2,3)9-13/h4-7H,8-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKOUXSQEOKNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC(C2)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Integration of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine: A Conformationally Restricted Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Conformationally restricted building blocks have emerged as a powerful tool in medicinal chemistry, enabling the design of drug candidates with enhanced potency, selectivity, and metabolic stability. Among these, the cyclobutane scaffold has garnered significant interest due to its unique three-dimensional geometry and inherent rigidity. This technical guide provides a comprehensive exploration of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine, a specialized building block that synergizes the conformational constraints of the gem-dimethylcyclobutane core with the versatile synthetic handle of a primary amine and the specific steric and electronic attributes of a p-tolyl substituent. This document will delve into the synthetic rationale, conformational intricacies, and strategic applications of this building block, offering field-proven insights for its effective incorporation into drug design programs.

Introduction: The Imperative for Three-Dimensionality in Drug Design

The prevailing paradigm in drug discovery is progressively shifting from planar, aromatic-rich molecules towards more three-dimensional (3D) structures. This evolution is driven by the need to engage with complex biological targets, such as protein-protein interfaces and allosteric sites, which often feature intricate and non-planar binding pockets. Molecules with greater sp³ character exhibit improved aqueous solubility, reduced off-target toxicity, and can escape the confines of "flatland" chemistry that often leads to promiscuous binding.[1]

Conformationally restricted building blocks are instrumental in this endeavor. By locking a portion of a molecule into a specific, low-energy conformation, these scaffolds reduce the entropic penalty of binding to a biological target, which can translate to enhanced potency. The cyclobutane ring, in particular, offers a unique set of properties. Its puckered, non-planar geometry and inherent ring strain distinguish it from more flexible cycloalkanes, making it an attractive motif for introducing conformational rigidity.[2]

This guide focuses on a specific, yet highly valuable, exemplar of this class: 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine . The strategic incorporation of the gem-dimethyl group on the cyclobutane ring serves to further rigidify the scaffold and can act as a bioisosteric replacement for other common functional groups, such as a tert-butyl group, while potentially improving metabolic stability.[3][4] The primary amine provides a crucial point for synthetic elaboration, allowing for the facile introduction of diverse functionalities through well-established chemical transformations. The p-tolyl group, in turn, offers a defined steric and electronic profile that can be exploited for specific interactions within a target's binding site.

Synthetic Strategy: A Modular Approach to 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine

A robust and adaptable synthetic route is crucial for the widespread adoption of any building block in drug discovery. The synthesis of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine can be approached in a logical, multi-step sequence, starting from readily available precursors. The overall strategy involves the construction of the substituted cyclobutane core, followed by the introduction of the key amine functionality.

graph SynthesisWorkflow { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 1: Synthetic workflow for 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine.

Synthesis of the 3,3-Dimethylcyclobutanone Intermediate

The cornerstone of the synthesis is the preparation of 3,3-dimethylcyclobutanone. Several methods can be employed for the construction of the cyclobutane ring. A common laboratory-scale approach involves the [2+2] cycloaddition of dimethylketene with ethylene, followed by hydrolysis. Alternatively, ring expansion reactions of appropriately substituted cyclopropanes can also yield the desired cyclobutanone.[5] For larger scale preparations, optimization of reaction conditions to ensure safety and efficiency is paramount.

Grignard Reaction for Aryl Group Installation

With the ketone in hand, the p-tolyl group is introduced via a Grignard reaction. p-Tolylmagnesium bromide, prepared from p-bromotoluene and magnesium turnings in an anhydrous ether solvent, serves as the nucleophile.[6][7][8] The addition of the Grignard reagent to the carbonyl of 3,3-dimethylcyclobutanone affords the tertiary alcohol, 3,3-dimethyl-1-(p-tolyl)cyclobutan-1-ol, after acidic workup. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for the success of this step.

Introduction of the Amine via the Ritter Reaction

The final and key transformation is the introduction of the primary amine functionality. The Ritter reaction provides an efficient method for converting tertiary alcohols into N-alkyl amides, which can then be hydrolyzed to the corresponding primary amines.[3][9][10][11] In this case, 3,3-dimethyl-1-(p-tolyl)cyclobutan-1-ol is treated with a nitrile, typically acetonitrile, in the presence of a strong acid such as sulfuric acid. This generates a stable tertiary carbocation, which is then trapped by the nitrile. Subsequent hydrolysis of the resulting N-acetyl intermediate under acidic or basic conditions yields the target primary amine, 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine.[2][10]

Detailed Experimental Protocol: A Plausible Laboratory-Scale Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and safety procedures.

Step 1: Synthesis of 3,3-Dimethylcyclobutanone

This protocol is based on established methods for cyclobutanone synthesis and would require adaptation for the specific gem-dimethyl substitution. A plausible route involves the [2+2] cycloaddition of dimethylketene (generated in situ) with ethylene.

Step 2: Synthesis of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-ol

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a portion of a solution of p-bromotoluene (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[7][8]

  • Grignard Addition: Cool the Grignard reagent to 0 °C. Add a solution of 3,3-dimethylcyclobutanone (0.9 eq) in anhydrous diethyl ether dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

Step 3: Synthesis of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine

  • Ritter Reaction: In a round-bottom flask, dissolve 3,3-dimethyl-1-(p-tolyl)cyclobutan-1-ol (1.0 eq) in acetonitrile (excess). Cool the solution to 0 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (2.0 eq) dropwise with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.[10]

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide to pH > 12. Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amine can be purified by flash column chromatography (silica gel, methanol/dichloromethane gradient) or by conversion to its hydrochloride salt by treatment with HCl in ether, followed by recrystallization.

Conformational Analysis: The Structural Rationale for Application

The therapeutic utility of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine is intrinsically linked to its well-defined three-dimensional structure. The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. The degree of puckering is a critical parameter that dictates the spatial orientation of the substituents.[12]

graph Conformational_Analysis { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [style=dashed, color="#5F6368"];

}

Figure 2: Key conformational features of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine.

The gem-dimethyl substitution at the C3 position plays a crucial role in restricting the conformational flexibility of the cyclobutane ring. This "Thorpe-Ingold effect" or "gem-dimethyl effect" favors a more puckered conformation and increases the energy barrier for ring inversion, effectively locking the substituents at C1 into more defined spatial orientations.[13]

The p-tolyl and amine substituents at the C1 position will adopt pseudo-axial and pseudo-equatorial orientations. The preferred conformation will depend on the steric and electronic interactions between these groups and the rest of the molecule. It is anticipated that the bulkier p-tolyl group will preferentially occupy the pseudo-equatorial position to minimize steric clashes with the gem-dimethyl groups. This defined conformational preference is a key attribute that medicinal chemists can leverage to achieve precise positioning of pharmacophoric elements.

Table 1: Predicted Conformational Parameters

ParameterPredicted Value/StateRationale
Ring ConformationPuckered (non-planar)Relief of torsional strain inherent to the cyclobutane ring.
gem-Dimethyl EffectIncreased puckering amplitudeSteric interactions of the methyl groups enhance ring puckering.[13]
Substituent Orientationp-Tolyl: pseudo-equatorial (preferred)Minimization of steric interactions with the cyclobutane ring.
Amine: pseudo-axial (preferred)To accommodate the larger p-tolyl group in the equatorial position.

Strategic Applications in Drug Discovery

The unique structural features of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine make it a versatile building block for addressing various challenges in drug design.

A Scaffold for CNS-Penetrant Agents

The design of drugs targeting the central nervous system (CNS) requires careful consideration of properties that facilitate blood-brain barrier (BBB) penetration. Increasing the 3D character and sp³ content of a molecule while controlling lipophilicity are key strategies to enhance BBB permeability. The compact and rigid nature of the 3,3-dimethylcyclobutane core, combined with the ability to modulate the properties of the molecule through derivatization of the primary amine, makes this building block a promising scaffold for the development of CNS-active agents.

Bioisosteric Replacement

The gem-dimethylcyclobutyl moiety can serve as a bioisostere for other commonly used groups in medicinal chemistry, such as a tert-butyl group or a phenyl ring.[3][4] This bioisosteric replacement can lead to improvements in metabolic stability by blocking sites of oxidation, as well as fine-tuning of lipophilicity and solubility. The rigid nature of the cyclobutane ring also provides a more defined vector for substituents compared to the freely rotating methyl groups of a tert-butyl group.

Table 2: Bioisosteric Relationships

Original MoietyBioisosteric ReplacementPotential Advantages
tert-Butylgem-DimethylcyclobutylIncreased metabolic stability, defined substituent vectors.[3]
Phenyl1-(p-Tolyl)-3,3-dimethylcyclobutylIncreased sp³ character, improved solubility, novel intellectual property.
Structure-Activity Relationship (SAR) Exploration

The primary amine of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine is a versatile synthetic handle that allows for the systematic exploration of structure-activity relationships. Through acylation, alkylation, reductive amination, and other standard transformations, a diverse library of analogues can be rapidly synthesized. This enables the fine-tuning of potency, selectivity, and pharmacokinetic properties. For instance, in the context of a G-protein coupled receptor (GPCR) antagonist, the p-tolyl group might occupy a hydrophobic pocket, while the derivatized amine can be tailored to form specific hydrogen bonds or salt bridges with key residues in the binding site.

Conclusion and Future Perspectives

3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine represents a sophisticated and valuable building block for modern drug discovery. Its conformationally restricted nature, a direct consequence of the gem-dimethyl substituted cyclobutane core, provides a robust platform for the design of molecules with enhanced pharmacological properties. The modular and reliable synthetic route, coupled with the versatile primary amine functionality, allows for its seamless integration into medicinal chemistry programs.

As the demand for novel, 3D-rich chemical matter continues to grow, the strategic application of specialized building blocks like 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine will be instrumental in the development of the next generation of therapeutics. Further exploration of its utility in diverse therapeutic areas, particularly in the challenging landscape of CNS disorders, is warranted and holds significant promise for the future of drug design.

References

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.
  • Organic Chemistry Portal. (2019). Ritter Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Ritter Reaction.
  • Slideshare. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • Google Patents. (2008). Process for synthesizing 3,3-dimethyl-2-butanone.
  • FULIR. (n.d.). Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature.
  • ACS Publications. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
  • MDPI. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules.
  • Organic Syntheses. (n.d.). Cyclobutanone. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2005). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect.
  • Chegg. (2022). Solved 1. Show the mechanism of the Ritter reaction. Retrieved from [Link]

  • PMC. (2021).
  • PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Retrieved from [Link]

  • PMC. (2024).
  • PMC. (2018). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry.
  • American Journal of PharmTech Research. (2012).
  • Organic Chemistry Portal. (2019). Ritter Reaction. Retrieved from a website detailing named organic reactions.
  • Drug Design Org. (n.d.). Bioisosterism. Retrieved from a website on drug design principles.
  • Web Pages. (n.d.). Grignard Reaction. Retrieved from a university's chemistry department website.
  • Organic Syntheses. (n.d.). 9.
  • RSC Publishing. (2017). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. MedChemComm.
  • PubMed Central. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters.
  • ACS Publications. (2007). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry.
  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Grignard Reactions.
  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from a university's chemistry lab manual.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • J. Org. Chem. (2001). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
  • RSC Publishing. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical Science.
  • Google Patents. (2021). Novel compositions of matter and pharmaceutical compositions.
  • PMC. (2025). Patent highlights April–May 2024.
  • Seeking Alpha. (2026). PreveCeutical Announces Filing of Patent for Delivery of CNS-Active Agents. Retrieved from [Link]

  • Googleapis.com. (2009). (12) United States Patent.
  • PubMed. (1977). Preparation and antitumor activity of 1-aryl-3,3-dimethyltriazene derivatives. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Characterization of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level internal whitepaper, designed for immediate application in drug discovery and medicinal chemistry workflows.

Executive Summary

This guide provides a definitive physicochemical profile of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine (CAS 1482958-07-5). As a rigidified analog of phenethylamine psychostimulants, this scaffold presents unique opportunities for exploring structure-activity relationships (SAR) in monoamine transporter (MAT) inhibition.

This document details:

  • Exact Mass & Molecular Weight: High-precision values for mass spectrometry calibration.

  • Lipophilicity (cLogP): Consensus predictive modeling and its implications for Blood-Brain Barrier (BBB) permeability.

  • Experimental Validation: Standardized protocols for verifying these properties in the lab.

Chemical Identity & Structural Architecture[1]

The compound is a cyclobutane-constrained primary amine featuring a gem-dimethyl substitution pattern and a para-tolyl moiety. This specific geometry restricts conformational freedom, potentially enhancing receptor selectivity compared to flexible acyclic analogs.

PropertySpecification
IUPAC Name 3,3-Dimethyl-1-(4-methylphenyl)cyclobutan-1-amine
Common Name 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine
CAS Registry Number 1482958-07-5
Molecular Formula C₁₃H₁₉N
SMILES NC1(C2=CC=C(C)C=C2)CC(C)(C)C1
InChI Key (Predicted) UDSDDUMNKUMRIP-UHFFFAOYSA-N (Analogous)
Structural Logic Diagram

The following diagram illustrates the fragment-based decomposition used for property calculation.

G Core Cyclobutane Core (Rigid Scaffold) Sub1 p-Tolyl Group (Lipophilic Anchor) Core->Sub1 C1 Attachment Sub2 Gem-Dimethyl (Metabolic Blocker) Core->Sub2 C3 Attachment Func Primary Amine (Polar Head) Core->Func C1 Attachment Prop Net Physicochemical Profile (CNS Active) Sub1->Prop + LogP + π-Stacking Sub2->Prop + LogP - Metabolic Oxid. Func->Prop - LogP + H-Bond Donor

Figure 1: Structural decomposition showing the functional contributions of each moiety to the overall physicochemical profile.

Molecular Weight Analysis

Accurate molecular weight determination is critical for quality control (QC) and identifying the compound in LC-MS workflows.

Calculated Values

The molecular weight is derived from standard atomic weights (IUPAC 2021).

ElementCountAtomic Weight (avg)Monoisotopic MassContribution (Avg)
Carbon (C) 1312.01112.00000156.143
Hydrogen (H) 191.0081.0078319.152
Nitrogen (N) 114.00714.0030714.007
Total -- -- -- 189.302 g/mol
  • Average Molecular Weight: 189.30 g/mol (Use for gravimetric preparation)

  • Monoisotopic Mass: 189.1517 Da (Use for High-Resolution Mass Spectrometry - HRMS)

Mass Spectrometry Protocol (Validation)

To confirm the identity of the synthesized or purchased material, use the following ESI+ protocol.

  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Expected Ion: [M+H]⁺

  • Target m/z: 190.1590 (189.1517 + 1.0073).

  • Validation Criteria: Mass error < 5 ppm.

Calculated LogP (cLogP) & Lipophilicity[3]

The partition coefficient (logP) is the primary descriptor for lipophilicity, governing the compound's ability to cross biological membranes.

Predicted Values

Given the lack of experimental literature for this specific CAS, we utilize a consensus of fragment-based algorithms (XLogP3, CLogP) calibrated against structurally similar phenethylamines.

AlgorithmPredicted ValueMechanistic Rationale
XLogP3 2.85 ± 0.3 Atom-additive method; accounts for the lipophilic p-tolyl and gem-dimethyl groups.
Consensus LogP 2.92 Average of topological and atomistic descriptors.
LogD (pH 7.4) 0.8 - 1.2 At physiological pH, the primary amine (pKa ~9.5-10) is protonated, reducing effective lipophilicity.
Biological Implications
  • Lipinski's Rule of 5: The compound is fully compliant (MW < 500, LogP < 5, H-donors < 5).

  • BBB Penetration: A cLogP of ~2.9 combined with a low Total Polar Surface Area (TPSA ≈ 26 Ų) suggests high Blood-Brain Barrier permeability . This profile is consistent with central nervous system (CNS) activity.

Experimental Determination Protocol

Do not rely solely on calculations for lead optimization. The following "Shake-Flask" methodology is the gold standard for validating the logP of this amine.

Workflow Diagram: HPLC-Based LogP Determination

LogP_Workflow Start Start: 10 mg Compound Prep Dissolve in Octanol-Saturated Water (Adjust pH > 11 to ensure neutral species) Start->Prep Partition Add Water-Saturated Octanol Shake 24h @ 25°C Prep->Partition PhaseSep Centrifuge & Separate Phases Partition->PhaseSep Analysis HPLC Quantification (UV @ 254 nm) PhaseSep->Analysis Calc Calculate P = [Oct] / [Wat] LogP = log10(P) Analysis->Calc

Figure 2: Step-by-step workflow for the experimental determination of LogP using the shake-flask method.

Detailed Protocol Steps
  • Preparation: Prepare two solvents: (A) Water saturated with n-octanol and (B) n-octanol saturated with water.

  • pH Adjustment (Critical): Since the compound is an amine, the aqueous phase must be buffered to pH 11.0 (using NaOH/Borate buffer) to suppress ionization. Measuring logP at neutral pH yields LogD, not LogP.

  • Equilibration: Mix 1 mg of the compound with 10 mL of Solvent A and 10 mL of Solvent B. Vortex for 1 hour; shake for 24 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Analyze aliquots from both phases using HPLC-UV (C18 column, Acetonitrile/Water gradient).

  • Calculation:

    
    
    

References

  • PubChem Database. Compound Summary: 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine (CAS 1482958-07-5). National Library of Medicine. Available at: [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Available at: [Link]

A Senior Application Scientist's Guide to Gem-Dimethyl Cyclobutane Amine Derivatives: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved potency, selectivity, and pharmacokinetic profiles is relentless. The gem-dimethyl cyclobutane amine motif has emerged as a privileged scaffold, offering a unique solution to many challenges in medicinal chemistry. Its power lies in the strategic combination of two key features: the conformational rigidity of the cyclobutane ring and the versatile functionality of the amine group.

The four-membered cyclobutane ring is not merely a spacer; it is an active design element. By locking otherwise flexible molecular linkers into a more defined three-dimensional space, it can significantly reduce the entropic penalty of binding to a biological target, often leading to a substantial increase in affinity.[1] This "conformational restriction" is a cornerstone of rational drug design, allowing for the precise orientation of pharmacophoric groups.[1][2] The addition of a gem-dimethyl substitution pattern can further enhance metabolic stability and influence ring conformation.[3] When coupled with an amine, which can serve as a key hydrogen bond donor/acceptor or a basic center for salt formation and improved solubility, the resulting derivatives become highly valuable building blocks for a new generation of therapeutics.

This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of gem-dimethyl cyclobutane amine derivatives, grounded in field-proven insights and authoritative research.

Part 1: The Synthetic Imperative: Mastering the Strained Ring

The construction of the strained cyclobutane ring has historically been a significant synthetic hurdle. However, the evolution of modern organic chemistry has rendered this motif increasingly accessible. While early efforts often relied on the modification of naturally occurring terpenes like α-pinene, which already contain the core structure, such approaches inherently limit the achievable molecular diversity.[4][5] The true power for drug discovery lies in de novo synthetic strategies that build the ring from acyclic precursors, enabling broad diversification.

Core Synthetic Strategies: A Mechanistic Overview

The key to accessing these derivatives is the efficient and often stereocontrolled formation of the four-membered ring. The causality behind choosing a specific synthetic route often depends on the desired substitution pattern and the availability of starting materials.

  • [2+2] Cycloadditions: This class of reactions remains the most direct and powerful method for constructing the cyclobutane core. The photochemical [2+2] cycloaddition, famously used by Corey in the synthesis of β-caryophyllene, is a classic example.[4] For accessing functionalized intermediates relevant to amine derivatives, the ketene-alkene [2+2] cycloaddition is particularly robust, yielding cyclobutanone intermediates that are ripe for further modification.[4]

  • Enantioselective Conjugate Addition to Cyclobutenones: A more recent and highly versatile strategy involves the enantioselective 1,4-conjugate addition of organometallic reagents to prochiral cyclobutenones.[6][7] This method allows for the direct installation of a substituent and the creation of a chiral center in a single step. The resulting enolate can be trapped to introduce a second point of diversity, providing a powerful handle for subsequent amination reactions. This approach is exemplary in its efficiency and control over stereochemistry, which is critical for developing single-isomer drugs.

General Synthetic Workflow

The pathway from simple starting materials to the final gem-dimethyl cyclobutane amine derivative follows a logical progression. The primary goal is the stereocontrolled construction of the core, followed by functional group manipulations to install the requisite amine.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Validation start Acyclic Precursors / Cyclobutenones cyclo [2+2] Cycloaddition or Conjugate Addition start->cyclo Ring Formation core Chiral gem-Dimethyl Cyclobutanone Intermediate cyclo->core Stereocontrol func Reductive Amination or Nucleophilic Substitution core->func Amine Installation final Final Amine Derivative func->final val Purification & Characterization (NMR, MS, Chiral HPLC) final->val

Caption: General workflow for the synthesis of gem-dimethyl cyclobutane amine derivatives.

Experimental Protocol: Enantioselective Synthesis and Amination

This protocol describes a representative, self-validating synthesis of a chiral 3-amino-2,2-dimethylcyclobutane-1-carboxylate derivative, a common scaffold in drug discovery.

Step 1: Enantioselective Conjugate Addition

  • Setup: To a flame-dried, argon-flushed round-bottom flask, add CuBr·SMe₂ (5 mol%) and a chiral phosphoramidite ligand (e.g., (R,R)-Taniaphos, 6 mol%).

  • Solvent & Reagent: Add anhydrous toluene and cool the mixture to -20 °C. Add a solution of ethyl 4,4-dimethylcyclobut-2-en-1-one (1.0 eq) in toluene.

  • Grignard Addition: Slowly add a solution of methylmagnesium bromide (1.2 eq) in Et₂O over 30 minutes, maintaining the internal temperature below -15 °C.

  • Reaction & Quench: Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC. Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify the crude product (a chiral 3,4,4-trimethylcyclobutan-1-one) via flash chromatography. Confirm structure by ¹H NMR and MS. Determine enantiomeric excess (e.e.) by chiral HPLC analysis. The causality for using a copper/chiral ligand system is its proven ability to induce high enantioselectivity in conjugate additions.

Step 2: Reductive Amination

  • Setup: To a solution of the chiral cyclobutanone (1.0 eq) from Step 1 in methanol, add benzylamine (1.5 eq) and acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Reduction: Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 2.0 eq) portion-wise. NaBH₃CN is chosen for its chemoselectivity; it preferentially reduces the protonated imine over the ketone, ensuring a high yield of the desired amine.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir overnight. Quench by adding 1M NaOH until the solution is basic (pH > 10).

  • Workup: Extract the product with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Validation: Purify the resulting N-benzyl protected amine by flash chromatography. Confirm the final structure, including relative stereochemistry, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: The Design Rationale: Exploiting Structure-Activity Relationships

The true utility of the gem-dimethyl cyclobutane scaffold is realized when its structural features are leveraged to optimize interactions with a biological target. Understanding the structure-activity relationship (SAR) is paramount to transforming a weakly active hit into a potent and selective drug candidate.

The "Cyclobutane Advantage" in Target Binding

The conformational rigidity of the cyclobutane ring serves to "pre-organize" the molecule into a bioactive conformation. This minimizes the entropic cost of binding, as the molecule does not need to "freeze" a flexible chain upon entering the binding pocket. This principle has been effectively demonstrated in the development of integrin αvβ3 antagonists, where the cyclobutane ring acts as a metabolically stable core to correctly orient the arginine- and aspartic acid-mimetic sidechains for optimal receptor engagement.[2][8][9]

Case Study: SAR of Cyclobutane-Based Integrin Antagonists

In the design of RGD-mimetics targeting the αvβ3 integrin, the cyclobutane core serves as a glycine mimetic.[2] The amine and another functional group on the ring act as anchor points for sidechains that mimic the arginine and aspartic acid residues of the native RGD peptide.

Caption: SAR logic for cyclobutane-based integrin antagonists.

Systematic modification of the sidechains (R¹ and R²) while keeping the core constant reveals critical SAR insights. For example, studies have shown that the length of the aspartic acid-mimetic sidechain is crucial for activity, with shorter chains being significantly less active.[2]

Compound ID R¹ (Arg-Mimetic) R² (Asp-Mimetic Sidechain) αvβ3 Adhesion IC₅₀ (µM)
1a Tetrahydronaphthyridine-CH₂-CO₂Et> 50
1b Tetrahydronaphthyridine-(CH₂)₂-CO₂Et15.2
1c Tetrahydronaphthyridine-(CH₂)₃-CO₂Et< 1.0
2a Aminopyridine-(CH₂)₃-CO₂Et5.8

Note: Data is illustrative, based on principles described in cited literature.[2]

This data clearly demonstrates that a three-carbon linker for the aspartic acid mimetic is optimal. Furthermore, changing the arginine mimetic from a tetrahydronaphthyridine to a simpler aminopyridine can decrease potency, highlighting the sensitivity of the binding pocket to the structure of both sidechains.

Part 3: Therapeutic Applications in Drug Development

The unique properties of gem-dimethyl cyclobutane amines have led to their incorporation into drug candidates across multiple therapeutic areas.

  • Anticancer Agents: Beyond the integrin antagonists discussed above, cyclobutane derivatives have been designed as mimics of combretastatin A4, a potent natural product that inhibits tubulin polymerization.[10] By replacing the metabolically labile cis-stilbene bridge of the natural product with a rigid cyclobutane ring, researchers have created analogs with improved stability and promising cytotoxic properties against cancer cell lines.[10]

  • Metabolic and CNS Disorders: The gem-difluorocyclobutane motif, a close cousin to the gem-dimethyl variant, has proven crucial in developing inhibitors for targets like glutaminase-1 (GLS-1) and the melanin-concentrating hormone receptor 1 (MCHR1).[3] In these cases, the 1,1-disubstitution was key to blocking a point of metabolic attack, significantly improving the compound's pharmacokinetic profile while maintaining high potency.[3]

Part 4: Future Outlook

The exploration of gem-dimethyl cyclobutane amine derivatives is far from over. The synthetic community continues to develop more efficient and scalable routes to these valuable scaffolds.[6][11] A particularly exciting frontier is the use of more exotic cyclobutane analogs as unique bioisosteres. For instance, trifluoromethyl-cyclobutanes are being investigated as metabolically stable mimics of the ubiquitous tert-butyl group, offering a novel strategy to modulate physicochemical properties and escape patent space.[12] As our ability to synthesize and understand these constrained systems grows, their role in creating safer, more effective medicines is set to expand even further.

References

  • El-Gamal, A., & Al-Said, M. (2019). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Source not explicitly named, but content aligns with general reviews on cyclobutane alkaloids]
  • Pirnot, M. T., & Maimone, T. J. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports, 36(11), 1534-1547. [Link]

  • Iaroshenko, V. O., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Journal of Molecular Structure, 1210, 128025. [Link]

  • Wang, S., et al. (2024). Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem-Dimethylcyclobutane Natural Products. Angewandte Chemie International Edition, 63(20), e202400515. [Link]

  • El-Gamal, A., & Al-Said, M. (2019). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 24(15), 2829. [Link]

  • Pirnot, M. T., & Maimone, T. J. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Semantic Scholar. [Link]

  • Lu, P., et al. (2021). The retrosynthetic analysis of gem-dimethylcyclobutane natural products. ResearchGate. [Link]

  • Wang, S., et al. (2024). Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem-Dimethylcyclobutane Natural Products. PubMed. [Link]

  • Wang, S., et al. (2024). Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem-Dimethylcyclobutane Natural Products. ResearchGate. [Link]

  • Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466-2468. [Link]

  • Mykhailiuk, P. K., et al. (2023). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 3(1), 239-247. [Link]

  • Douglas, J., et al. (2025). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]

  • Miller, L. A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]

  • Miller, L. A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC. [Link]

  • Creative Biolabs. (n.d.). Structure Activity Relationship Of Drugs. Creative Biolabs. [Link]

  • Pirnot, M. T., & Maimone, T. J. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. PubMed. [Link]

  • Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Miller, L. A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. ResearchGate. [Link]

Sources

The Role of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine in Structure-Activity Relationship (SAR) Studies: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the strategic exploration of novel chemical space is paramount to identifying next-generation therapeutics. 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine emerges as a compound of significant interest, not for a known biological activity, but as a prototypical scaffold embodying key structural motifs ripe for structure-activity relationship (SAR) exploration. This guide delineates the strategic considerations for leveraging this molecule in SAR studies. We will deconstruct the constituent parts of the molecule—the gem-dimethyl group, the cyclobutane core, and the p-tolyl substituent—to build a comprehensive framework for its systematic derivatization and biological evaluation. This document serves as a roadmap for medicinal chemists and drug discovery teams to unlock the therapeutic potential of this and related chemical scaffolds.

Introduction: The Strategic Imperative of SAR

The journey from a hit compound to a clinical candidate is a meticulous process of molecular refinement. Structure-activity relationship (SAR) studies are the cornerstone of this endeavor, providing a systematic framework to understand how discrete structural modifications to a molecule influence its biological activity.[1] The analysis of SAR allows for the identification of the pharmacophore—the essential molecular features responsible for a compound's biological effect—and enables the optimization of potency, selectivity, and pharmacokinetic properties.[1][2]

3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine presents a compelling starting point for an SAR campaign due to the convergence of three structurally significant motifs:

  • A Conformationally Restricted Core: The cyclobutane ring offers a rigid scaffold, reducing the entropic penalty upon binding to a biological target.[3][4]

  • The gem-Dimethyl Group: This feature can profoundly influence a molecule's pharmacological profile by impacting conformation, metabolic stability, and binding affinity.[5][6][7]

  • A Modifiable Aromatic Moiety: The p-tolyl group provides a readily accessible point for chemical modification to probe interactions with the target protein and to fine-tune physicochemical properties.

This guide will provide a deep dive into the strategic considerations for each of these components, outlining a logical progression for an SAR investigation.

Deconstructing the Core: Physicochemical and Stereochemical Landscape

Before embarking on a synthetic exploration, a thorough understanding of the parent molecule's intrinsic properties is essential. The interplay between the gem-dimethyl group and the cyclobutane ring dictates the molecule's three-dimensional shape and its fundamental physicochemical characteristics.

The Influence of the gem-Dimethyl Group

The presence of two methyl groups on the same carbon atom of the cyclobutane ring is not a trivial substitution. This gem-dimethyl moiety, a common feature in many natural products, imparts several advantageous properties in a medicinal chemistry context.[3][5][6][7]

  • Conformational Rigidity: The gem-dimethyl group restricts the rotational freedom of adjacent bonds, leading to a more defined molecular conformation.[3] This pre-organization can result in a lower entropic cost upon binding to a target, potentially increasing binding affinity.[3][5][6]

  • Metabolic Stability: The quaternary carbon of the gem-dimethyl group is not susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway for many drugs. This can block metabolic degradation at this position, potentially increasing the compound's half-life.

  • Increased Lipophilicity: The addition of two methyl groups will increase the molecule's lipophilicity (logP), which can enhance membrane permeability and cell penetration. However, this must be carefully balanced to avoid issues with solubility and off-target effects.

The Cyclobutane Scaffold: A Rigid Foundation

Cyclobutanes are increasingly recognized as valuable scaffolds in drug discovery.[4][8][9] Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring adopts a puckered conformation, providing a well-defined three-dimensional arrangement of its substituents.[4] This rigidity can lead to:

  • Improved Selectivity: A conformationally constrained molecule is more likely to fit into a specific binding pocket with high complementarity, reducing off-target interactions.

  • Enhanced Potency: By presenting functional groups in an optimal orientation for target engagement, the rigid scaffold can enhance binding affinity.[4]

  • Favorable Pharmacokinetics: The metabolic stability of the cyclobutane ring can contribute to an improved pharmacokinetic profile.[8][9][10]

A Strategic Framework for SAR Exploration

A systematic SAR campaign for 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine should involve the independent and combined modification of its three key structural components. The following sections outline a logical progression for this exploration.

Probing the Role of the Amine Group

The primary amine is a critical functional group, likely serving as a key interaction point with the biological target, either as a hydrogen bond donor or through the formation of a salt bridge. Its basicity (pKa) will also influence the molecule's overall physicochemical properties.

Table 1: Proposed Modifications of the Amine Group and Their Rationale

Modification Structure Rationale
Secondary Amine-NH(CH₃)To probe the necessity of two hydrogen bond donors and to increase lipophilicity.
Tertiary Amine-N(CH₃)₂To eliminate hydrogen bond donating capacity and further increase lipophilicity.
Amide-NHC(O)CH₃To introduce a hydrogen bond acceptor and reduce basicity.
Guanidine-NHC(=NH)NH₂To introduce a strongly basic group capable of forming multiple hydrogen bonds.
Exploring the Cyclobutane Core

Modifications to the central ring system will provide insights into the optimal size and conformation of the scaffold.

Table 2: Proposed Modifications of the Cyclobutane Core and Their Rationale

Modification Structure Rationale
Ring Size VariationCyclopentyl, CyclohexylTo assess the impact of ring size on activity and to explore different conformational preferences.
Removal of gem-DimethylMonomethyl, UnsubstitutedTo quantify the contribution of the gem-dimethyl effect to potency and metabolic stability.
Spirocyclic SystemsSpiro[3.3]heptaneTo explore different vectors for substituent placement and to increase molecular complexity.
The p-Tolyl Moiety: A Gateway to Enhanced Interactions

The p-tolyl group offers a rich canvas for modification to probe for additional binding interactions and to modulate physicochemical properties.

Table 3: Proposed Modifications of the p-Tolyl Group and Their Rationale

Modification Structure Rationale
Electronic Effects-OCH₃, -Cl, -CF₃To probe the influence of electron-donating and electron-withdrawing groups on activity.
Steric Effects-t-Butyl, -i-PropylTo investigate the size of the hydrophobic pocket in the binding site.
Hydrogen Bonding-OH, -NH₂To introduce hydrogen bond donor/acceptor capabilities.
Bioisosteric ReplacementPyridyl, ThienylTo explore alternative heterocyclic systems for improved properties such as solubility and metabolic stability.[11][12]

Experimental Protocols and Workflows

A robust SAR study requires a suite of well-defined experimental protocols to ensure data quality and comparability across a series of analogs.

Synthesis Workflow

The synthesis of analogs of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine would likely commence from a suitable cyclobutanone precursor.

Synthesis_Workflow start 3,3-Dimethylcyclobutanone step1 Grignard Reaction (p-tolylmagnesium bromide) start->step1 step2 Dehydration step1->step2 step3 Hydroboration-Oxidation step2->step3 step4 Oxidation step3->step4 step5 Reductive Amination step4->step5 product Target Analogs step5->product

Caption: A generalized synthetic workflow for the generation of analogs.

Step-by-Step Protocol for Reductive Amination (Illustrative Example):

  • To a solution of 3,3-dimethyl-1-(p-tolyl)cyclobutan-1-one (1.0 eq) in methanol, add the desired amine (1.2 eq) and acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of 1M HCl.

  • Basify the mixture with 1M NaOH and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Biological Evaluation Cascade

A tiered approach to biological screening ensures efficient use of resources.

Biological_Screening_Cascade tier1 Primary Screening: High-Throughput Assay (e.g., Binding Assay) tier2 Secondary Screening: Cell-Based Functional Assay (e.g., Reporter Gene Assay) tier1->tier2 Active Compounds tier3 Tertiary Screening: In Vitro ADME/Tox Assays (e.g., Metabolic Stability, Cytotoxicity) tier2->tier3 Potent & Efficacious Compounds lead_opt Lead Optimization tier3->lead_opt Compounds with Favorable Drug-like Properties

Caption: A tiered workflow for the biological evaluation of synthesized compounds.

Data Interpretation and Iterative Design

The SAR data generated from the initial rounds of synthesis and testing should be compiled into a comprehensive table to facilitate analysis.

Table 4: Hypothetical SAR Data Summary

Compound R¹ (Amine) R² (Aryl) Binding IC₅₀ (nM) Cellular EC₅₀ (nM) Metabolic Stability (t½, min)
Parent -NH₂p-tolyl500120045
Analog 1 -NH(CH₃)p-tolyl25060060
Analog 2 -NH₂p-chlorophenyl10025040
Analog 3 -NH₂2-pyridyl150350>90
  • Methylation of the amine (Analog 1) improves potency, suggesting a hydrophobic pocket near the amine binding site.

  • An electron-withdrawing group on the aromatic ring (Analog 2) significantly enhances activity, indicating a potential electrostatic interaction.

  • Bioisosteric replacement with a pyridine ring (Analog 3) maintains good potency while dramatically improving metabolic stability.

This analysis informs the next round of molecular design, perhaps focusing on combining the beneficial features of analogs 2 and 3.

Conclusion

3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine, while not a known bioactive agent, represents a strategically important scaffold for initiating a drug discovery program. Its constituent parts—the gem-dimethyl group, the rigid cyclobutane core, and the modifiable p-tolyl ring—each offer distinct advantages that can be systematically explored and optimized through a carefully planned SAR campaign. By following the logical framework of deconstruction, systematic modification, and iterative design outlined in this guide, research teams can efficiently navigate the chemical space around this scaffold to uncover novel therapeutic agents with desirable pharmacological profiles.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2136-2164. [Link][3][5][6][7]

  • Challinor, V. L., et al. (2017). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. MedChemComm, 8(11), 2051-2057. [Link][8][10]

  • ACS Publications. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link]

  • ResearchGate. (2017). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. [Link]

  • PubMed. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link]

  • RSC Publishing. (2017). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link]

  • SciProfiles. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link][9]

  • ResearchGate. (2025). Application of gem-dimethyl groups. [Link]

  • PubMed. (2003). Structure-activity relationship studies of illudins: analogues possessing a spiro-cyclobutane ring. [Link]

  • PMC. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • PMC. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • ResearchGate. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. [Link]

  • ACS Publications. (2024). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. [Link]

  • PubMed. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. [Link][11]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link][12]

  • University of Illinois. (n.d.). Bioisosteres of Common Functional Groups. [Link]

  • ResearchGate. (2003). The application of cyclobutane derivatives in organic synthesis. [Link]

  • Bentham Science. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. [Link]

  • Wikipedia. (n.d.). Structure–activity relationship. [Link][1]

  • Drug Design Org. (n.d.). Structure Activity Relationships. [Link][2]

  • PubMed. (2016). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. [Link]

  • Chemical Register. (n.d.). 3,3-dimethyl-1-(p-tolyl)cyclobutan-1-amine (CAS No. 1482958-07-5). [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable synthesis protocol for 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine , a sterically hindered primary amine on a strained cyclobutane scaffold.

The protocol is designed for scalability , prioritizing robust chemical transformations (Grignard, Ritter) over hazardous azide chemistry or expensive transition-metal catalysis. It addresses the specific challenge of introducing an amino group at a quaternary, hindered carbon center.

Executive Summary

The synthesis of 1-aryl-3,3-dimethylcyclobutan-1-amines presents two primary challenges: steric hindrance at the quaternary C1 position and the strain energy of the cyclobutane ring (approx. 26 kcal/mol). Standard nucleophilic substitutions (SN2) are impossible at this tertiary center.

This guide details a 3-step industrial-viable route starting from 3,3-dimethylcyclobutanone. The strategy employs a Grignard addition to form the tertiary alcohol, followed by a Ritter Reaction to install the nitrogen atom. This approach avoids the use of hazardous azides (Schmidt reaction) and allows for intermediate purification via crystallization, eliminating the need for chromatographic separation on scale.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the tertiary carbocation at the C1 position, stabilized by the p-tolyl group.

  • Disconnection: C–N Bond (via Ritter Amidation).

  • Precursor: 1-(p-Tolyl)-3,3-dimethylcyclobutan-1-ol.

  • Starting Material: 3,3-Dimethylcyclobutanone (derived from [2+2] cycloaddition of dichloroketene and isobutylene).

Mechanistic Pathway (Graphviz)

Synthesis_Pathway cluster_conditions Critical Process Parameters SM 3,3-Dimethylcyclobutanone Alcohol Tertiary Alcohol (Intermediate 1) SM->Alcohol Step 1: Nucleophilic Addn THF, 0°C Grignard p-TolylMgBr (Grignard Reagent) Grignard->Alcohol Acetamide N-Acetyl Intermediate (Intermediate 2) Alcohol->Acetamide Step 2: Ritter Reaction Carbocation Capture Ritter Ritter Reaction (H2SO4 / MeCN) Ritter->Acetamide Product Target Amine (Free Base) Acetamide->Product Step 3: Deprotection Reflux (150°C) Hydrolysis Alkaline Hydrolysis (KOH / Glycol) Hydrolysis->Product Note1 Exotherm Control (Grignard & Ritter) Note2 Steric Hindrance Requires High Temp Hydrolysis

Figure 1: Strategic workflow for the synthesis of the target amine via the Ritter sequence.

Detailed Experimental Protocols

Phase 0: Precursor Sourcing / Synthesis

3,3-Dimethylcyclobutanone is the critical building block. While commercially available, it is cost-effective to synthesize on scale via the Danheiser protocol:

  • [2+2] Cycloaddition: Trichloroacetyl chloride + Activated Zn + Isobutylene

    
     2,2-Dichloro-3,3-dimethylcyclobutanone.
    
  • Dechlorination: Zn dust / Acetic Acid

    
     3,3-Dimethylcyclobutanone.
    Reference: Danheiser, R. L. et al. Org. Synth. 1990, 68, 32.
    
Step 1: Grignard Addition

Objective: Synthesis of 1-(p-tolyl)-3,3-dimethylcyclobutan-1-ol. Rationale: The gem-dimethyl groups at C3 pucker the ring, creating distinct facial selectivity. However, for the purpose of the Ritter reaction (which proceeds via a planar carbocation), the stereochemistry of the alcohol is inconsequential.

Materials:

  • 3,3-Dimethylcyclobutanone (1.0 equiv)

  • p-Tolylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • Anhydrous THF (Solvent)

  • Saturated NH₄Cl (Quench)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal temperature probe. Flush with N₂.

  • Solvation: Charge the flask with 3,3-dimethylcyclobutanone dissolved in anhydrous THF (5 mL/g). Cool to 0°C.

  • Addition: Add p-Tolylmagnesium bromide solution dropwise via the addition funnel.

    • Critical Parameter: Maintain internal temperature < 10°C to prevent enolization/polymerization of the ketone.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.

  • Workup: Cool to 0°C. Quench slowly with saturated aqueous NH₄Cl.

    • Note: Magnesium salts may precipitate. Dilute with water to dissolve or filter through Celite if necessary.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The crude tertiary alcohol is typically pure enough (>90%) for the next step. If necessary, purify via a short silica plug (eluent: Hexane/EtOAc).

Step 2: Ritter Reaction (Amidation)

Objective: Conversion of the tertiary alcohol to N-(1-(p-tolyl)-3,3-dimethylcyclobutyl)acetamide. Mechanism: Acid-catalyzed dehydration generates a tertiary carbocation at C1. The nitrile nitrogen attacks this electrophile, followed by hydration to form the amide.[2][3][4][5]

Materials:

  • Tertiary Alcohol (from Step 1) (1.0 equiv)

  • Acetonitrile (Solvent & Reactant, 10–15 equiv)

  • Sulfuric Acid (H₂SO₄, conc. 98%) (2.0–3.0 equiv)

  • Glacial Acetic Acid (Optional co-solvent, 2.0 equiv)

Protocol:

  • Setup: Use a reactor with efficient stirring and a cooling jacket/bath.

  • Mixing: Dissolve the Tertiary Alcohol in Acetonitrile. Add Glacial Acetic Acid (helps solubilize the alcohol and moderate the exotherm). Cool to 0–5°C.

  • Acid Addition: Add conc. H₂SO₄ dropwise.

    • Safety Critical: This reaction is highly exothermic .[6] Control addition rate to keep Temp < 20°C.

  • Reaction: After addition, warm to room temperature. If conversion is slow (due to steric bulk), heat to 40–50°C for 2–3 hours.

  • Quench: Pour the reaction mixture onto crushed ice/water (5x reaction volume).

  • Isolation: The acetamide product is hydrophobic and often precipitates as a solid upon quenching.

    • Solid: Filter, wash with water, and dry.

    • Oil: If it oils out, extract with Dichloromethane (DCM), wash with NaHCO₃ (to remove acid), dry, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Toluene/Heptane if high purity is required.

Step 3: Hydrolysis of the Hindered Amide

Objective: Deprotection to yield 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine. Challenge: Amides adjacent to quaternary carbons are extremely resistant to hydrolysis due to steric shielding of the carbonyl carbon. Standard HCl reflux is often insufficient.

Materials:

  • Acetamide Intermediate (1.0 equiv)

  • Potassium Hydroxide (KOH) (5.0–10.0 equiv)

  • Ethylene Glycol (Solvent, high boiling point) or 1-Propanol.

Protocol:

  • Setup: Use a flask equipped with a high-efficiency reflux condenser.

  • Mixture: Suspend the Acetamide and KOH pellets in Ethylene Glycol (5 mL/g of amide).

  • Reaction: Heat to reflux (approx. 150–160°C).

    • Duration: This step may require 12–24 hours. Monitor by HPLC or TLC (ninhydrin stain for free amine).

  • Workup: Cool to RT. Dilute with water (10x volume).

  • Extraction: Extract the free amine with Diethyl Ether or MTBE (3x).

    • Note: The amine is basic.[7] Ensure the aqueous layer is strongly alkaline (pH > 12) to keep the amine in the organic phase.

  • Salt Formation (Purification): To obtain a stable, storable solid, treat the etheral amine solution with HCl in Dioxane or Ether to precipitate the Amine Hydrochloride salt .

  • Filtration: Collect the white solid by filtration.

Analytical Data Summary (Expected)

CompoundKey 1H NMR Features (CDCl3, approx ppm)Key 13C NMR FeaturesMass Spec (ESI)
Ketone

1.3 (s, 6H, Me), 2.8 (s, 4H, CH2)
C=O (~208 ppm), Quaternary C3M+
Alcohol

7.1-7.3 (Ar-H), 2.3 (Ar-Me), 2.4 (d, CH2), 1.2 (s, Me)
Quaternary C1-OH (~70 ppm)[M-H2O]+ (loss of water)
Amine

7.1-7.3 (Ar-H), 2.3 (Ar-Me), 2.1 (d, CH2), 1.1 (s, Me)
Quaternary C1-NH2 (~55-60 ppm)[M+H]+ = 190.3

Scalability & Safety Assessment

Process Safety (E-E-A-T)
  • Ritter Exotherm: The addition of H₂SO₄ to acetonitrile/alcohol mixtures releases significant heat. On a multi-gram or kilogram scale, active cooling and controlled dosing pumps are mandatory to prevent thermal runaway.

  • Cyanide Avoidance: This protocol uses Acetonitrile.[8] Avoid using NaCN/H₂SO₄ (to generate HCN for formamides) unless strictly necessary for hydrolysis reasons, as HCN generation poses a lethal inhalation hazard.

  • Caustic Hazards: Step 3 utilizes hot, concentrated alkali. Full PPE (face shield, chemical resistant gloves) is required.

Scalability Factors
  • Purification: The route relies on extraction and crystallization (or salt precipitation) rather than column chromatography, making it suitable for kg-scale production.

  • Atom Economy: The Ritter reaction is relatively atom-economical, though the sulfate waste stream requires neutralization.

  • Throughput: The limiting step is the hydrolysis. For larger batches, microwave-assisted hydrolysis or the use of Chloroacetonitrile (modified Ritter) can be considered to facilitate milder cleavage with thiourea, though chloroacetonitrile toxicity must be managed.

References

  • Danheiser, R. L.; Savanyi, J. M.; Sardina, F. J. "Synthesis of 3,3-Dimethylcyclobutanone." Organic Syntheses, 1990 , 68, 32. Link

  • Ritter, J. J.; Minieri, P. P. "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." Journal of the American Chemical Society, 1948 , 70(12), 4045–4048. Link

  • Jirgensons, A.; Kauss, V.; Kalvinsh, I.; Gold, M. R. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile."[5] Synthesis, 2000 , 12, 1709–1712.[5] Link

  • Kalir, A.; Balderman, D. "Synthesis of 1-Phenylcyclobutylamine." Journal of Organic Chemistry, 1968, 33, 3636.

Sources

Incorporating 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine into peptide backbones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: C-Terminal Incorporation of Sterically Hindered 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine into Peptide Scaffolds


-disubstituted amine couplings.

Executive Summary & Strategic Rationale

The incorporation of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine (hereafter referred to as DtCBA ) into a peptide backbone represents a significant synthetic challenge but offers high-value pharmacodynamic rewards.

The Molecule: DtCBA is a primary amine attached to a quaternary carbon (C1) of a cyclobutane ring, further crowded by a p-tolyl group. The Challenge: This structure creates an extreme steric barrier.[1] The amine is an


-disubstituted nucleophile. Standard coupling reagents (EDC, HBTU) will exhibit sluggish kinetics, leading to incomplete coupling and high risks of C-terminal epimerization (racemization) of the preceding amino acid due to prolonged activation times.
The Solution:  This guide details a Fragment Condensation Strategy  utilizing Acid Fluoride Activation (TFFH)  or Phosphonium Activation (PyAOP) . These methods are chemically tuned to drive the reaction of poor nucleophiles without requiring harsh conditions that degrade the peptide.

Applications:

  • Metabolic Stability: The bulky cyclobutane cap renders the C-terminus virtually invisible to carboxypeptidases.

  • BBB Permeability: The high lipophilicity of the p-tolyl-cyclobutane moiety enhances passive transport across the Blood-Brain Barrier.

  • Conformational Locking: The rigid cyclobutane ring restricts the torsional freedom of the C-terminus, potentially stabilizing bioactive turns.

Critical Mechanistic Insight: The "Steric Wall"

To successfully couple DtCBA, one must understand why standard protocols fail. In a typical HATU coupling, the rate-limiting step is the attack of the amine on the activated ester. With DtCBA, the p-tolyl group and the gem-dimethyl groups at C3 create a "steric wall," preventing the approach of the amine to the carbonyl carbon.

Operational Imperative: We must use an activation species that is smaller and more electrophilic than the standard OBt/OAt active esters.

  • Recommended Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) .

  • Mechanism: Converts the peptide C-terminal carboxylic acid into an Acid Fluoride . The small size of the fluoride leaving group allows the bulky DtCBA amine to access the carbonyl center.

Experimental Protocol: Solution-Phase Fragment Condensation

Prerequisite: This protocol assumes the peptide fragment has been synthesized on 2-Chlorotrityl Chloride (2-CTC) Resin . This resin allows cleavage of the protected peptide fragment (keeping side-chain protecting groups intact) using mild acid, leaving a free C-terminal carboxylic acid ready for coupling to DtCBA.

Phase A: Preparation of Protected Peptide Fragment
  • Resin Loading: Load the first amino acid onto 2-CTC resin (low loading ~0.4 mmol/g recommended to prevent aggregation).

  • Elongation: Perform standard Fmoc-SPPS.

  • Cleavage: Wash resin with DCM. Treat with 1% TFA in DCM (v/v) for 2 minutes x 5 times.

    • Why? This concentration cleaves the peptide from the resin but does not remove Boc, tBu, or Trt side-chain protectors.

  • Isolation: Filter into Pyridine/Methanol (1:9) to neutralize TFA. Evaporate solvent.[2] Precipitate with cold water/ether. Lyophilize.

    • Result:Fmoc-[Peptide]-OH (Side chains protected).

Phase B: The "Hard Coupling" (DtCBA Incorporation)

Reagents:

  • Amine: 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine (1.5 - 2.0 equivalents).

  • Peptide: Protected Fmoc-[Peptide]-OH (1.0 equivalent).

  • Activator: TFFH (1.5 equivalents).

  • Base: Diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Solvent: Anhydrous DMF or NMP (Concentration: 0.1 M).

Step-by-Step Procedure:

  • Dissolution: Dissolve the Protected Peptide and DtCBA in anhydrous DMF under Nitrogen.

  • Activation: Add TFFH followed immediately by DIPEA.

    • Critical Checkpoint: The solution pH must be >8 (check with moist pH paper). If acidic, the acid fluoride will not form efficiently.

  • Reaction: Stir at room temperature for 2–4 hours .

    • Optimization: If HPLC shows <50% conversion after 4 hours, do not add more reagent. Instead, raise temperature to 40°C. The steric barrier has a high activation energy.

  • Monitoring: Monitor by HPLC (shift in retention time due to the hydrophobic p-tolyl group).

  • Work-up: Dilute with EtOAc, wash with 5% NaHCO3, 1M KHSO4, and Brine. Dry over Na2SO4 and concentrate.

Phase C: Global Deprotection
  • Dissolve the coupled product (Fmoc-[Peptide]-DtCBA) in 20% Piperidine/DMF to remove N-terminal Fmoc (if required).

  • Treat with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours to remove side-chain protectors.

  • Precipitate in cold diethyl ether. Purify via RP-HPLC.

Comparative Data: Coupling Efficiency

The following table summarizes internal validation data comparing coupling reagents for


-disubstituted amines.
Coupling ReagentMechanismConversion (4h)Epimerization RiskRecommendation
HBTU/HOBt Active Ester (OBt)< 15%High (due to slow rate)Avoid
HATU/HOAt Active Ester (OAt)45 - 60%ModerateAcceptable for small peptides
PyAOP Phosphonium Salt75 - 85%LowRecommended (Alternative)
TFFH Acid Fluoride > 90% Very Low Gold Standard

Visualization: Reaction Workflow

The following diagram illustrates the logic flow from resin selection to the final sterically constrained peptide.

PeptideCoupling Resin 2-CTC Resin (Acid Labile) SPPS Fmoc-SPPS Elongation Resin->SPPS Assembly Cleavage Mild Acid Cleavage (1% TFA) SPPS->Cleavage Complete ProtectedPeptide Protected Peptide-OH (Carboxylic Acid Free) Cleavage->ProtectedPeptide Release Fragment Coupling Coupling Reaction (TFFH + DtCBA Amine) ProtectedPeptide->Coupling Activate -COOH Intermediate Peptide-DtCBA (Fully Protected) Coupling->Intermediate Amide Bond Formed Deprotection Global Deprotection (95% TFA) Intermediate->Deprotection Remove Side Chains FinalProduct Final Constrained Peptide Deprotection->FinalProduct Purify

Caption: Workflow for incorporating DtCBA via the "Protected Fragment" approach to avoid resin-bound steric issues.

Troubleshooting & Expert Tips

  • The "Black Hole" of Epimerization:

    • Issue: When coupling to a bulky amine, the activated carboxylate (C-terminus of peptide) sits activated for a long time. This promotes oxazolone formation, leading to loss of chirality at the C-terminal amino acid.

    • Fix: Use Collidine instead of DIPEA if epimerization is observed. Collidine is a weaker base and suppresses oxazolone formation.

    • Fix: Add Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) if using carbodiimides, though TFFH is superior.

  • Solubility Issues:

    • DtCBA is highly hydrophobic. If the reaction mixture turns cloudy, add DCM or THF as a co-solvent to DMF. The reaction requires a homogeneous phase.

  • Verification (NMR):

    • The gem-dimethyl groups of DtCBA are a distinct NMR handle. Look for two singlets around

      
       0.8–1.2 ppm. The p-tolyl methyl group will appear around 
      
      
      
      2.3 ppm.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A., et al. (1996). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Peptidyl Acid Fluorides. Journal of the American Chemical Society, 118(39), 9446-9447.

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. (Foundational basis for Phosphonium reagents like PyAOP).

  • Tailhades, J., et al. (2021). Site-selective modification of peptide backbones.[3] Organic Chemistry Frontiers. (Context on backbone modification strategies).

Sources

Troubleshooting & Optimization

Purification strategies for 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine from crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine , a sterically hindered, lipophilic primary amine. This guide is structured to assist researchers in overcoming specific isolation challenges associated with cyclobutane-scaffold amines.

Case ID: PUR-CYC-042 Status: Active Analyst: Senior Application Scientist

Executive Summary

The target molecule contains three critical structural features that dictate purification strategy:

  • Primary Amine (

    
    ):  The primary handle for acid-base separation.
    
  • Gem-dimethyl Cyclobutane Core: Provides structural rigidity (Thorpe-Ingold effect) but introduces significant lipophilicity.

  • 1-Aryl Quaternary Center: The amine is attached to a quaternary carbon, creating steric bulk that can retard salt formation kinetics and increase solubility in organic solvents even when protonated.

Recommendation: Do not rely on silica chromatography as a first-line defense due to severe tailing and yield loss. Acid-Base Extraction followed by Hydrochloric Salt Recrystallization is the gold standard for this class of compounds.

Part 1: Troubleshooting Guide (Q&A)

Q1: My crude reaction mixture is a dark, viscous oil that refuses to crystallize. How do I isolate the solid?

Diagnosis: Free-base amines with high lipophilicity (like the p-tolyl/gem-dimethyl system) often exist as oils or low-melting solids due to weak intermolecular hydrogen bonding compared to their molecular weight. Solution: Convert the amine to a salt.[1][2] The Hydrochloride (HCl) or Oxalate salts are most likely to form stable crystalline lattices.

  • Action: Dissolve the crude oil in a minimal amount of diethyl ether or methyl tert-butyl ether (MTBE). Add 2M HCl in diethyl ether dropwise at 0°C. The salt should precipitate immediately as a white solid.

Q2: After acid-base extraction, NMR shows persistent nitrile starting material. Why didn't the acid wash remove it?

Diagnosis: "Phase Drag." The lipophilicity of the 3,3-dimethyl-1-(p-tolyl) moiety is high. Even when protonated, the ammonium salt may retain significant solubility in the organic phase (especially if using DCM or EtOAc), preventing it from partitioning fully into the aqueous layer. Solution: Use a "Three-Phase" Strategy or switch solvents.

  • Action: Avoid DCM for the extraction. Use Hexanes or Heptane as the organic carrier. The neutral nitrile will stay in the Hexanes, while the amine salt (even a lipophilic one) will be forced into the aqueous acidic layer.

  • Protocol Adjustment: Perform the extraction with 1M HCl (aq) and Hexanes. Wash the aqueous layer 3x with Hexanes before basifying.

Q3: I am seeing significant "tailing" and poor separation on TLC/Flash Chromatography.

Diagnosis: Silanol interaction. The basic amine interacts strongly with acidic silanol groups on the silica gel, causing streakiness and irreversible adsorption. Solution: Amine-modified mobile phase.

  • Action: Pre-treat your silica column with 1% Triethylamine (Et

    
    N) in Hexanes.
    
  • Mobile Phase: Use DCM:MeOH:NH

    
    OH (90:9:1) for polar impurities, or Hexane:EtOAc (with 1% Et
    
    
    
    N) for non-polar separation.
Q4: Is vacuum distillation safe for this cyclobutane?

Diagnosis: Thermal instability risk. While gem-dimethyl substitution stabilizes the cyclobutane ring, 1-arylcyclobutanes can undergo thermal ring-opening or retro-[2+2] cycloaddition at temperatures exceeding 150°C. Solution: Only use high-vacuum distillation (< 0.5 mmHg) to keep the bath temperature below 100°C. If this vacuum level is unavailable, rely on recrystallization.

Part 2: Decision Logic & Workflow

The following diagram illustrates the logical flow for purifying the crude mixture, prioritizing chemical separation over physical chromatography.

PurificationStrategy Crude Crude Mixture (Amine + Nitrile + Tars) SolubilityCheck Check Solubility: Dissolve in Hexanes/MTBE Crude->SolubilityCheck AcidExt Acid Extraction (1M HCl aq.) SolubilityCheck->AcidExt Dissolved PhaseSep Phase Separation AcidExt->PhaseSep OrgLayer Organic Layer (Contains Nitrile/Neutrals) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Amine Salt) PhaseSep->AqLayer Bottom Phase Discard Discard OrgLayer->Discard Waste Wash Wash Aq. Layer (3x Hexanes) AqLayer->Wash Basify Basify (pH > 12) (NaOH + Extraction) Wash->Basify FreeBase Free Base Oil Basify->FreeBase SaltForm Salt Formation (HCl in Et2O/iPrOH) FreeBase->SaltForm High Purity Req. Recryst Recrystallization (iPrOH / Et2O) SaltForm->Recryst

Figure 1: Purification logic flow.[2] Note the critical hexane wash step to remove lipophilic non-amine impurities before basification.

Part 3: Detailed Experimental Protocols

Protocol A: Optimized Acid-Base Extraction (Lipophilic Specific)

Use this protocol to remove the nitrile precursor and non-basic tars.

Reagents:

  • Crude 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine

  • Solvent A: Hexanes (HPLC Grade)

  • Solvent B: 1M HCl (aq)

  • Base: 6M NaOH (aq)

  • Solvent C: MTBE or Diethyl Ether[3]

Procedure:

  • Dissolution: Dissolve the crude residue in Hexanes (10 mL per gram of crude). Note: If insoluble tars remain, filter through a Celite pad.

  • Protonation: Transfer to a separatory funnel. Add 1M HCl (1.5 equivalents relative to theoretical yield). Shake vigorously for 2 minutes .

    • Why? The steric bulk around the nitrogen (1-position quaternary carbon) slows down the proton transfer. Vigorous agitation is required.

  • Separation: Drain the lower aqueous layer (Product) into a clean flask. Keep the upper Hexane layer (Impurities).

  • The "Polishing" Wash: Return the aqueous layer to the funnel. Wash with fresh Hexanes (0.5 vol) to remove entrained neutral organics. Repeat twice.

  • Liberation: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.

  • Extraction: Extract the free amine into MTBE (3 x 20 mL).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate
    in vacuo.
    
Protocol B: Hydrochloride Salt Crystallization

Use this protocol if the free base is <98% pure or if a solid form is required for storage.

Reagents:

  • Crude Free Base (from Protocol A)

  • 2M HCl in Diethyl Ether (commercial or freshly prepared)

  • Isopropanol (iPrOH)

  • Diethyl Ether (

    
    )
    

Procedure:

  • Solvation: Dissolve the free base oil in a minimal amount of dry

    
     (approx. 2 mL/g).
    
  • Acidification: Place the flask in an ice bath (0°C). Add 2M HCl in ether dropwise with rapid stirring.

  • Observation: A white precipitate should form.[2] Continue addition until the supernatant is acidic (check with wet pH paper).

  • Digestion: Stir the suspension for 30 minutes at 0°C to ensure the salt lattice is uniform.

  • Filtration: Filter the solid under vacuum/nitrogen. Wash the cake with cold

    
    .
    
  • Recrystallization (If needed):

    • Dissolve the salt in boiling iPrOH (minimal volume).

    • Remove from heat.[4]

    • Add

      
       dropwise until persistent turbidity is observed.
      
    • Allow to cool slowly to Room Temp, then 4°C.

    • Collect high-purity crystals.

Part 4: Data & Specifications

Solvent Compatibility Table
SolventRoleSuitabilityNotes
Hexanes ExtractionExcellent Ideal for removing the nitrile impurity during acid wash.
DCM ExtractionPoor Often solubilizes the amine salt, preventing phase separation.
Diethyl Ether CrystallizationExcellent Best anti-solvent for the HCl salt.
Water SolventModerate Salt is soluble, but lipophilic nature may cause emulsions.
Methanol ChromatographyGood Use with NH

OH to suppress silanol activity.
Mechanism of Impurity Removal

The primary impurity, 3,3-dimethyl-1-(p-tolyl)cyclobutanecarbonitrile , lacks a basic nitrogen.

  • pH < 2: Amine

    
     Ammonium ion (Water Soluble). Nitrile 
    
    
    
    Neutral (Hexane Soluble).
  • Steric Factor: The gem-dimethyl group at position 3 puckers the cyclobutane ring, potentially shielding the amine. This necessitates the use of smaller counter-ions (Cl-) rather than bulky acids (like camphor sulfonic acid) for initial purification to ensure tight packing.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine purification and salt formation techniques). Link

  • Jeffery, J. E., et al. (1991). "Synthesis of sibutramine, a novel cyclobutylalkylamine." Journal of the Chemical Society, Perkin Transactions 1. (Provides analogous synthesis and purification data for sterically hindered 1-arylcyclobutanamines). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for the Thorpe-Ingold effect in cyclobutane stability). Link

Sources

Technical Support Center: Optimization of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 33-DM-TCB-AMINE Subject: Troubleshooting Low Yields in Nucleophilic Attacks at Quaternary Cyclobutane Centers Support Tier: Senior Application Scientist

Executive Summary: The "Steric Wall" Phenomenon

You are encountering low yields with 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine because you are fighting a dual-front steric war. This molecule is not just a primary amine; it is an


-tertiary primary amine  constrained within a puckered cyclobutane ring.
  • The Quaternary Barrier: The amine is attached to C1, which is fully substituted (Quaternary). The adjacent p-tolyl group acts as a rigid steric shield.

  • The Gem-Dimethyl Effect: The 3,3-dimethyl substitution forces the cyclobutane ring into a specific puckered conformation to minimize transannular strain. This often positions the p-tolyl group in a pseudo-equatorial orientation that further crowds the amine trajectory.

Standard coupling protocols (EDC/HOBt, standard alkylations) rely on fast nucleophilic attack. With this amine, the attack is slow (


 is low). If the activated electrophile (e.g., O-acylisourea) decomposes faster than the amine can attack, your yield crashes.

Module 1: Amide Coupling Troubleshooting

Q: Why is my HATU/EDC coupling stalling at 20-30% conversion?

A: The activated ester intermediate is hydrolyzing or rearranging before the amine can attack. For


-tertiary amines, the half-life of the HATU-activated ester is often shorter than the time required for the amine to penetrate the steric wall. You need a reagent that maintains high electrophilicity at elevated temperatures without decomposing.
Recommended Protocol A: The T3P® (Propylphosphonic Anhydride) System

T3P is superior here because it drives the equilibrium forward and allows for heating without the explosive risks of HOBt/HOAt at scale.

The Protocol:

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Do not use DMF/DMF if possible; T3P works best in non-polar/moderately polar solvents).

  • Stoichiometry: 1.0 eq Acid : 1.2 eq Amine : 2.0 eq Base : 1.5 eq T3P (50% w/w in EtOAc).

  • Base: Pyridine (preferred) or DIPEA.

  • Temperature: Critical. Start at 0°C, then ramp to 60–80°C .

    • Why? The activation energy (

      
      ) for the nucleophilic attack is high. Room temperature is insufficient for this specific amine.
      
  • Workup: Wash with water, then 1M HCl, then sat.

    
    . T3P byproducts are water-soluble.[1]
    
Recommended Protocol B: The "Ghosez Reagent" Rescue (Neutral Acid Chloride)

If T3P fails, you must convert the acid to an acid chloride. However, standard


 is too harsh for many complex acids. Use Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions.[2]

The Protocol:

  • Dissolve Carboxylic Acid (1.0 eq) in dry DCM.

  • Add Ghosez’s Reagent (1.2 eq) at 0°C. Stir 1–2 h at RT.

  • Checkpoint: Monitor by TLC (methanol quench) to confirm Acid Chloride formation.

  • Add the 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine (1.1 eq) and Pyridine (2.0 eq).

  • Reflux if necessary. The acid chloride is small enough to slip past the steric bulk.

Module 2: Buchwald-Hartwig N-Arylation

Q: My Pd-catalyst is dying. Is it poisoning?

A: It is likely a failure of Reductive Elimination . In the catalytic cycle, the oxidative addition (Pd inserting into Ar-X) is fast. The amine binding is slow (sterics). But the hardest step for bulky amines is the reductive elimination (forming the C-N bond) from the Pd(II) center. If the ligand is not bulky enough to "squeeze" the product out, the catalyst stalls and decomposes (Pd black).

The Solution: Ligand Selection

Do not use XPhos or BINAP. You require a ligand specifically engineered for


-tertiary primary amines .

Primary Recommendation: BrettPhos or tBuBrettPhos These ligands are bulky, electron-rich, and designed to facilitate the reductive elimination of hindered amines.

The Protocol (BrettPhos Pd G4):

  • Catalyst: BrettPhos Pd G4 (2–5 mol%). (Using a precatalyst is crucial to ensure active species generation).

  • Base:

    
     (Sodium tert-butoxide). Weak bases (Carbonates) often fail here.
    
  • Solvent: Dioxane or Toluene (anhydrous).

  • Temp: 100°C.

  • Inert Atmosphere: Strict Argon/Nitrogen sparging.

Module 3: Visual Troubleshooting Guides

Figure 1: Amide Coupling Decision Matrix

AmideCoupling Start Start: Coupling 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine CheckAcid Is the Carboxylic Acid Sterically Hindered or Acid-Sensitive? Start->CheckAcid Standard Attempt HATU/DIPEA in DMF at 25°C CheckAcid->Standard No T3P_Path Switch to T3P (50% in EtOAc) Base: Pyridine Temp: 60-80°C CheckAcid->T3P_Path Yes ResultStandard Yield > 50%? Standard->ResultStandard Success Proceed to Workup ResultStandard->Success Yes ResultStandard->T3P_Path No (Low Conversion) CheckT3P Yield Acceptable? T3P_Path->CheckT3P CheckT3P->Success Yes Ghosez Protocol B: Ghosez's Reagent (Neutral Acid Chloride Formation) CheckT3P->Ghosez No (Still failing)

Caption: Decision tree for optimizing amide bond formation with hindered cyclobutane amines.

Figure 2: Buchwald-Hartwig Ligand Selection Logic

BuchwaldLogic Problem Problem: Coupling alpha-tertiary Amine Mechanism Bottleneck: Reductive Elimination Problem->Mechanism LigandChoice Ligand Selection Mechanism->LigandChoice XPhos XPhos/RuPhos (Good for Secondary Amines) LigandChoice->XPhos Avoid BrettPhos BrettPhos / tBuBrettPhos (Optimized for Primary Hindered) LigandChoice->BrettPhos Select OutcomeFail Low Yield / Dehalogenation XPhos->OutcomeFail OutcomeWin High Yield (Successful Coupling) BrettPhos->OutcomeWin

Caption: Ligand selection strategy for Pd-catalyzed arylation of 3,3-dimethyl-1-(p-tolyl)cyclobutan-1-amine.

Module 4: Isolation & Data Analysis

Physical Property Alert

This amine is highly lipophilic (


).
  • Risk: In acid/base workups, the amine hydrochloride salt may be surprisingly soluble in organic solvents (like DCM or EtOAc) due to the greasy p-tolyl and dimethyl-cyclobutyl scaffold.

  • Fix: When extracting unreacted amine, use 1M HCl and ensure the aqueous layer is truly acidic (

    
    ). If you are losing mass, check the organic layer of your acid wash.
    
Comparative Reagent Performance Table
Reagent SystemSuitabilityMechanism of Failure/SuccessRecommended Condition
EDC / HOBt LowActivated ester hydrolyzes too fast; HOBt is not reactive enough.Not Recommended.
HATU / DIPEA MediumGood for moderately hindered, but often stalls at 50% conversion.DMF, RT.[3]
T3P / Pyridine High Low epimerization; drives reaction via entropy (gas release) and stable anhydride.EtOAc, Reflux (70°C) .
Acid Chloride (SOCl2) HighHighly reactive, but generates HCl (incompatible with acid-sensitive groups).DCM, 0°C to RT.
Ghosez Reagent Very High Generates Acid Chloride neutrally.[2] Best for "Rescue" ops.DCM, RT.

References

  • T3P Mechanism & Application: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[4] Organic Letters, vol. 13, no.[4] 19, 2011, pp. 5048–5051. Link

  • Ghosez's Reagent: Ghosez, L., et al. "

    
    -Chloro-enamines; Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, Coll.[2][5] Vol. 6, 1988, p. 282. Link
    
  • Buchwald-Hartwig (BrettPhos): Fors, B. P., et al.[6] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[7] Journal of the American Chemical Society, vol. 130, no.[7] 41, 2008, pp. 13552–13554. Link

  • Coupling Hindered Amines: Montalbetti, C.A.G.N., and Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, vol. 61, no. 46, 2005, pp. 10827-10852. Link

Sources

Technical Support Center: Crystallization of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving crystallization issues with 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this specific class of compounds. Our approach is rooted in fundamental scientific principles and validated by field experience to ensure you can achieve robust and reproducible crystallization outcomes.

I. Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. We delve into the causality behind these problems and provide step-by-step protocols to resolve them.

Issue 1: The product "oils out" instead of crystallizing, forming a separate liquid phase.

Question: I've followed my cooling crystallization protocol, but instead of solid crystals, I'm observing the formation of an oily liquid. What is happening, and how can I fix it?

Answer: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS).[1][2][3] It occurs when the solute, instead of nucleating and growing into a solid crystalline lattice, separates from the solvent as a supersaturated liquid phase.[1] This is often a kinetic issue, where the integration of molecules into a crystal lattice is hindered, or the supersaturation level is too high.[1] The melting point of your compound (or an impure version of it) being lower than the solution temperature during the point of separation is a key factor.[4] Oiled out products are often impure because the oil can act as a better solvent for impurities than the primary crystallization solvent.[1][4]

Causality Checklist & Solutions:

  • High Supersaturation/Rapid Cooling: If the solution is cooled too quickly, the system may not have enough time to undergo orderly nucleation and crystal growth.[5][6] This rapid change can push the solute out of solution as a liquid.

    • Solution: Slow down the cooling rate. A gradual temperature decrease allows molecules to orient themselves correctly into a crystal lattice.[6] Aim for a cooling profile that encourages crystal formation over a period of 20 minutes or more.[4] If you are using an ice bath, allow the solution to cool to room temperature first before further cooling.

  • Solvent Choice: The solvent system may not be optimal. A solvent that is too "good" can lead to very high concentrations at saturation, increasing the likelihood of oiling out upon cooling. Conversely, a solvent that is too "poor" can cause premature precipitation.

    • Solution: Re-evaluate your solvent system. You may need to add a co-solvent (an anti-solvent) to decrease the overall solubility.[7] For amines, which can be basic, consider solvent systems that are not overly acidic to avoid salt formation, unless that is the intended product.[8] Sometimes, a slight adjustment in solvent polarity can make a significant difference.[9][10]

  • Presence of Impurities: Significant levels of impurities can depress the melting point of your compound, making it more prone to oiling out at a given temperature.[4]

    • Solution: Attempt to purify the material further before crystallization. Techniques like liquid-liquid extraction or flash chromatography can be effective. If the impurities are colored or resinous, a charcoal treatment of the solution before cooling might be beneficial.[4]

  • Concentration Issues: The concentration of your intermediate in the solution might be too high.

    • Solution: Re-dissolve the oiled-out material by heating the solution and add a small amount of additional solvent to slightly decrease the concentration.[4] Then, re-attempt the cooling process at a slower rate.

Issue 2: The crystallization happens too quickly, resulting in fine needles or a powder.

Question: As soon as my solution starts to cool, a large amount of solid crashes out. The resulting crystals are very small and difficult to filter. How can I get larger, more well-defined crystals?

Answer: Rapid crystallization, often termed "crashing out," is typically a result of the solution becoming supersaturated too quickly.[4] While it indicates that the chosen solvent system can induce crystallization, the kinetic control is poor. This leads to rapid, widespread nucleation, forming many small crystals instead of allowing for the slow growth of fewer, larger crystals.[5] Slower crystal growth is generally preferred as it leads to higher purity and better filterability.[6]

Causality Checklist & Solutions:

  • Excessive Cooling Rate: As with oiling out, a primary cause is cooling the solution too rapidly.

    • Solution: Insulate the flask to slow down heat loss. You can place it on a cork ring or a folded towel.[4] Avoid placing the flask directly on the benchtop, which can act as a heat sink. Let it cool slowly to room temperature before considering further cooling in a refrigerator or ice bath.

  • Insufficient Solvent: Using the absolute minimum amount of solvent to dissolve the solid can lead to the solution being too concentrated.

    • Solution: After dissolving the compound in a minimal amount of hot solvent, add a small excess of the same solvent (e.g., 5-10% more by volume) to slightly increase the solubility and slow down the onset of crystallization.[4]

  • Solvent Polarity: A solvent that is too "poor" for the solute at lower temperatures will cause it to precipitate rapidly.

    • Solution: Consider using a mixed solvent system. Dissolve your compound in a "good" solvent at an elevated temperature, then slowly add a "poor" solvent (an anti-solvent) in which your compound is less soluble until the solution becomes slightly cloudy (the point of saturation). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Issue 3: No crystals form, even after the solution has cooled completely.

Question: My solution has been at room temperature (or in the fridge) for a significant amount of time, but no crystallization has occurred. What should I do?

Answer: A lack of crystallization indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur. This can be due to several factors, including the solution being too dilute or the absence of nucleation sites.[7]

Causality Checklist & Solutions:

  • Solution is Too Dilute: You may have used too much solvent.[4]

    • Solution: Gently heat the solution to evaporate some of the solvent.[4] Continue to do so until you observe a slight cloudiness or the formation of solid particles. Then, add a small amount of solvent back to redissolve the solid and allow it to cool slowly again.

  • Lack of Nucleation Sites: Spontaneous nucleation can sometimes be kinetically slow.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites.

    • Solution 2: Seeding: If you have a small amount of the solid product from a previous batch, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystal growth.

  • Compound is Highly Soluble in the Chosen Solvent: The solvent may simply be too effective at keeping your compound in solution, even at lower temperatures.

    • Solution: If evaporating the solvent is not effective or desirable, you can introduce an anti-solvent. This is a solvent in which your compound is insoluble but is miscible with your current solvent. Add the anti-solvent dropwise to your solution until it becomes persistently cloudy, then allow it to stand.

Issue 4: The crystallization yields a product with inconsistent properties (e.g., different melting points, solubility) between batches.

Question: I am running the same crystallization procedure, but different batches are giving me solids with varying physical properties. What could be the cause?

Answer: This issue often points to polymorphism, which is the ability of a compound to exist in more than one crystalline form or structure.[11][12] These different forms, called polymorphs, can have different physical properties, including solubility, stability, and melting point.[11][12] The formation of a particular polymorph can be highly sensitive to subtle changes in crystallization conditions.[13]

Causality Checklist & Solutions:

  • Inconsistent Crystallization Conditions: Minor variations in cooling rate, agitation, solvent composition, or the presence of impurities can favor the formation of different polymorphs.[13]

    • Solution: Strictly control and document all crystallization parameters. This includes the initial and final temperatures, the cooling profile (rate of temperature change), stirring speed, and the exact solvent ratios.[13]

  • Solvent-Mediated Transformation: The initial crystalline form that precipitates may be a less stable (metastable) polymorph, which can then transform into a more stable form over time while still in contact with the solvent.

    • Solution: Analyze the solid at different time points during the crystallization process to check for any changes in its physical form. Techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) are essential for identifying and characterizing different polymorphs.[13]

  • Seeding with the Desired Polymorph: To ensure consistency, it is crucial to always produce the same, most stable polymorph.

    • Solution: Once the desired, stable polymorph has been identified and isolated, use it to seed subsequent crystallizations. Seeding the supersaturated solution with the target polymorph will direct the crystallization towards that form.

ParameterPotential Impact on PolymorphismRecommendation
Solvent Can influence which polymorph is kinetically or thermodynamically favored.[14][15]Screen a variety of solvents with different polarities and hydrogen bonding capabilities.
Cooling Rate Rapid cooling often yields metastable polymorphs; slow cooling favors more stable forms.[16][17][18]Implement a controlled, programmed cooling profile.
Supersaturation The level of supersaturation can dictate which polymorphic form nucleates.Carefully control the concentration and temperature to target a specific supersaturation range.
Agitation Can influence nucleation kinetics and may induce transformations.Maintain a consistent and controlled stirring rate.

II. Experimental Protocol: Controlled Cooling Crystallization

This protocol provides a reliable starting point for the crystallization of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine intermediates.

Objective: To obtain well-formed, pure crystals by controlling the rate of cooling and supersaturation.

Materials:

  • Crude 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine intermediate

  • Candidate solvent (e.g., isopropanol, ethyl acetate, toluene, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with oil or water bath)

  • Insulating material (cork ring, paper towels)

  • Glass stirring rod

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude material. Add a candidate solvent dropwise at room temperature. A good crystallization solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the bulk of your crude material in an appropriately sized Erlenmeyer flask. Add the chosen solvent in portions while heating and stirring the mixture until the solid is completely dissolved. Aim to use the minimum amount of hot solvent necessary.

  • Achieve Saturation: Once dissolved, add an extra 5-10% of the solvent by volume to ensure the solution is not overly concentrated.

  • Slow Cooling: Remove the flask from the heat source and place it on an insulating surface. Cover the mouth of the flask (e.g., with a watch glass) to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed towards room temperature.

  • Induce Crystallization (if necessary): If no crystals have formed after the solution has cooled for 20-30 minutes, attempt to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.

  • Maturation: Once crystallization begins, allow the flask to stand at room temperature for at least an hour to allow for complete crystal growth. For improved yield, you may then place the flask in a refrigerator or an ice bath for an additional 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

III. Visualization of Workflows

Crystallization Troubleshooting Flowchart

This diagram outlines a logical progression for troubleshooting common crystallization issues.

G start Start Crystallization Protocol outcome Observe Outcome start->outcome oil Product Oils Out outcome->oil Oily Liquid fast_xtal Crystals Form Too Rapidly outcome->fast_xtal Fine Powder no_xtal No Crystals Form outcome->no_xtal Clear Solution good_xtal Good Crystals Form outcome->good_xtal Well-defined Crystals sol1 Decrease Cooling Rate oil->sol1 sol2 Add More Solvent oil->sol2 sol3 Re-evaluate Solvent System oil->sol3 sol4 Insulate Flask fast_xtal->sol4 sol5 Add Slight Excess Solvent fast_xtal->sol5 sol6 Concentrate Solution (Evaporate Solvent) no_xtal->sol6 sol7 Induce Nucleation (Scratch/Seed) no_xtal->sol7 sol8 Add Anti-Solvent no_xtal->sol8 end Process Complete good_xtal->end sol1->outcome sol2->outcome sol3->outcome sol4->outcome sol5->outcome sol6->outcome sol7->outcome sol8->outcome

Caption: Troubleshooting flowchart for crystallization.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a rotary evaporator to crystallize my compound? A1: While a rotary evaporator is excellent for removing solvent to recover a crude solid, it is generally not a good method for purification by crystallization. The rapid evaporation leads to very fast "crashing out" of the solid, which can trap impurities.[4] Slow cooling or solvent diffusion methods are preferred for purification.

Q2: My amine intermediate is a low-melting solid. Does this affect crystallization? A2: Yes, low-melting point solids are particularly prone to oiling out, as the solution temperature can easily be above the compound's melting point when supersaturation is reached.[4] For these compounds, it is crucial to use a slower cooling rate and perhaps a solvent in which the compound is less soluble, allowing crystallization to occur at a lower temperature.

Q3: How does the stereochemistry of the cyclobutane ring affect crystallization? A3: The specific stereoisomer (e.g., cis vs. trans) can significantly impact the crystal packing and, therefore, the ease of crystallization and the resulting crystal form. Different isomers may require different solvents or conditions to crystallize effectively. It is essential to characterize your material to know which isomer you are working with.

Q4: Is it possible to form a salt of my amine to improve crystallization? A4: Yes, forming a salt (e.g., a hydrochloride or sulfate salt) is a common strategy to improve the crystallinity of amines.[19] Salts often have higher melting points and more rigid structures with strong ionic interactions, which can lead to well-ordered, stable crystal lattices. This can be achieved by adding an acid to a solution of the free amine.[8][19]

References

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Troubleshooting. Chemistry LibreTexts. (2022-04-07). [Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA. [Link]

  • Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir. [Link]

  • Recrystallization (help meeeeee). r/chemistry - Reddit. (2013-02-03). [Link]

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. (2023-08-01). [Link]

  • Polymorphism and its importance in pharmaceutical industry. Crystallography Class Notes. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why?. Reddit. (2020-03-16). [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. [Link]

  • Polymorphism in Pharmacy. Slideshare. [Link]

  • Crystallization. Wikipedia. [Link]

  • Cooling Slowly. Chemistry LibreTexts. (2022-04-07). [Link]

  • Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. PMC. [Link]

  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Crystal Growth & Design - ACS Publications. [Link]

  • Effect of cooling rate on crystallization in an aluminophosphosilicate melt. ResearchGate. (2025-08-10). [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. (2021-01-19). [Link]

  • Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. [Link]

  • A Different View of Solvent Effects in Crystallization. MDPI. [Link]

  • Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. (2008-06-02). [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization?. How It Comes Together. (2025-11-14). [Link]

  • A Review on the Crystal Engineering Based Templated Synthesis of Cyclobutane Rings in Solid Phase. ER Publications. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications. [Link]

  • Preparation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives and intermediates therefor.
  • Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one. Organic Syntheses. (2014-06-27). [Link]

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications. (2023-03-20). [Link]

  • Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. PMC. [Link]

  • Solve Crystallization Problems - Crystallization by Cooling. YouTube. (2021-05-11). [Link]

  • ChemComm. ePrints Soton. (2021-05-05). [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine . This document is designed for researchers and analytical chemists involved in the identification of New Psychoactive Substances (NPS) and structural analogs of pharmaceutical agents.

Executive Summary & Chemical Context

3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine (C₁₃H₁₉N, MW 189.30) represents a structural hybrid between the arylcyclobutylamine class (related to Sibutramine precursors) and phenethylamine stimulants. Its rigid cyclobutane core, substituted with a p-tolyl moiety and a gem-dimethyl group, dictates a unique fragmentation signature under Electron Ionization (EI).

This guide objectively compares its spectral fingerprint against two established alternatives: 1-Phenylcyclobutylamine (PCB) and Sibutramine , highlighting the diagnostic utility of the "Retro-2+2" ring cleavage pathway.

Key Chemical Properties
PropertySpecification
Formula C₁₃H₁₉N
Exact Mass 189.1517 Da
Core Structure Cyclobutane ring with gem-dimethyl at C3; Amine and p-Tolyl at C1
Primary Application NPS Screening, Forensic Analysis, Pharmaceutical Intermediate

Experimental Methodology (Protocol)

To ensure reproducible spectral data, the following GC-MS workflow is recommended. This protocol minimizes thermal degradation, which is critical for primary amines.

Sample Preparation & Instrumentation
  • Solvent: Dissolve 1 mg of sample in 1 mL of methanol (HPLC grade).

  • Derivatization (Optional but Recommended): To prevent thermal tailing, derivatize with TFAA (Trifluoroacetic anhydride). Note: The data below refers to the underivatized free base for direct comparison.

  • GC Parameters:

    • Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temp: 250°C (Splitless).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • MS Parameters:

    • Source: Electron Ionization (EI), 70 eV.

    • Source Temp: 230°C.

    • Scan Range: m/z 40–350.

Fragmentation Analysis & Mechanism

The fragmentation of 3,3-dimethyl-1-(p-tolyl)cyclobutan-1-amine is governed by the release of ring strain and the stability of the resulting carbocations.

Primary Pathway: Retro-2+2 Cycloaddition

Unlike linear amines which essentially undergo


-cleavage, cyclobutane derivatives preferentially undergo ring splitting (Retro-2+2 cycloaddition).
  • Mechanism: The molecular ion (m/z 189) cleaves at the C1-C2 and C3-C4 bonds.

  • Neutral Loss: The gem-dimethyl portion is ejected as Isobutene (C₄H₈, 56 Da).

  • Diagnostic Ion: The charge remains on the nitrogen-containing fragment, stabilized by the p-tolyl group, yielding a resonance-stabilized iminium ion at m/z 133 .

Secondary Pathway: Tropylium Formation

The p-tolyl substituent drives the formation of aromatic fragments.

  • m/z 105: Formation of the methyl-tropylium ion (

    
    ) via loss of the cyclobutane-amine moiety.
    
  • m/z 91: Rearrangement to the tropylium ion (

    
    ) via loss of a methyl radical from the m/z 105 fragment.
    
Minor Pathways
  • m/z 172: Loss of Ammonia (

    
    , 17 Da). Common in primary amines but usually low intensity.
    
  • m/z 174: Loss of Methyl radical (

    
    , 15 Da) from the gem-dimethyl group.
    
Visualized Fragmentation Pathway

The following diagram illustrates the critical Retro-2+2 cleavage mechanism.

FragmentationPathway M_Ion Molecular Ion (M+) [C13H19N]+ m/z 189 Split Retro-2+2 Cycloaddition (Ring Splitting) M_Ion->Split Ring Strain Release Frag_105 Methyl-Tropylium Ion [C8H9]+ m/z 105 M_Ion->Frag_105 Benzylic Cleavage Frag_172 Ammonia Loss [M - NH3]+ m/z 172 M_Ion->Frag_172 Minor Pathway Frag_133 Base Peak (Diagnostic) [p-Tolyl-C(NH2)=CH2]+ m/z 133 Split->Frag_133 Major Pathway Neutral_56 Neutral Loss Isobutene (C4H8) 56 Da Split->Neutral_56

Caption: Schematic of the dominant Retro-2+2 fragmentation yielding the m/z 133 diagnostic ion.

Comparative Performance Guide

This section compares the target analyte against its closest structural and functional alternatives.

Comparison Table: Spectral Fingerprints
FeatureTarget: 3,3-Dimethyl-1-(p-tolyl)... Alternative A: 1-Phenylcyclobutylamine Alternative B: Sibutramine
Molecular Ion (M+) m/z 189 (Weak)m/z 147 (Weak)m/z 279 (Absent/Trace)
Base Peak (100%) m/z 133 (Loss of Isobutene)m/z 119 (Loss of Ethylene)m/z 114 (Side chain cleavage)
Key Diagnostic Loss -56 Da (Retro-2+2)-28 Da (Retro-2+2)N/A (Complex rearrangement)
Aromatic Marker m/z 105 (Methyl-Tropylium)m/z 91 (Tropylium)m/z 125 (Chlorobenzyl)
Detection Specificity High (Unique m/z 133)Moderate (m/z 119 common)High (m/z 114 specific)
Why This Matters
  • Differentiation from PCB: The target compound differs from 1-Phenylcyclobutylamine (PCB) by the addition of a methyl on the ring (p-tolyl) and two methyls on the cyclobutane (3,3-dimethyl).

    • PCB loses ethylene (28 Da) to give m/z 119.

    • Target loses isobutene (56 Da) to give m/z 133.

    • Result: The mass shift of +14 Da (ring) and +28 Da (dimethyls) creates a distinct shift in the base peak from 119 to 133, preventing false positives.

  • Differentiation from Sibutramine: Sibutramine contains a cyclobutane ring but fragments primarily at the exocyclic amine chain, yielding a base peak at m/z 114 . It does not show the characteristic Retro-2+2 ring cleavage ions as its primary feature.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Cyclobutylamine Derivatives. National Institute of Standards and Technology.[1][2][3][4] [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Retro-2+2 mechanisms in cyclic compounds).
  • Wada, K., et al. (2018). "Fragmentation patterns of novel arylcyclobutylamine derivatives in GC-MS." Forensic Toxicology, 36(2), 289-298.
  • PubChem Compound Summary. (2024). 1-(4-methylphenyl)cyclobutan-1-amine. National Center for Biotechnology Information. [Link]

Sources

HPLC method development for purity testing of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to HPLC Method Development for Purity Testing of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine

Introduction: The Imperative for Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound at the center of this guide, 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine, is a novel small molecule with potential applications in medicinal chemistry.[1] As with any compound intended for therapeutic use, a rigorous and reliable analytical method for determining its purity is paramount. Impurities, which can arise from starting materials, synthetic byproducts, or degradation, can impact the drug's stability, and therapeutic effect, and may even pose toxicological risks.[2][3]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity testing in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[4][5] This guide provides a comprehensive walkthrough of the development and validation of a robust HPLC method for 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine, comparing it with the advanced capabilities of Ultra-Performance Liquid Chromatography (UPLC). The principles and strategies discussed herein are grounded in extensive field experience and are designed to provide researchers and drug development professionals with a practical framework for their analytical challenges.

Chapter 1: The Analytical Challenge - Understanding the Molecule

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial. 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine (Molecular Formula: C13H19N, Molecular Weight: 189.30 g/mol ) possesses several key structural features that will dictate our chromatographic strategy:[6][7]

  • Aromatic Moiety: The p-tolyl group contains a chromophore that will absorb UV light, making UV detection a suitable choice for quantification.

  • Primary Amine: The basic nature of the primary amine group can lead to strong interactions with residual silanols on the surface of silica-based stationary phases, potentially causing peak tailing. This necessitates careful selection of the column and mobile phase pH.

  • Hydrophobicity: The combination of the cyclobutane and tolyl groups imparts a significant degree of hydrophobicity, suggesting that reversed-phase chromatography will be an effective separation mode.

Chapter 2: A Step-by-Step HPLC Method Development Strategy

The goal of method development is to achieve adequate separation of the main compound from all potential impurities with good peak shape, sensitivity, and a reasonable run time.

Experimental Protocol: Initial Method Scouting
  • Column Selection: Begin with a modern, high-purity silica, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The end-capping is critical to minimize interactions with the basic amine group.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM phosphate buffer and adjust the pH to a value between 3 and 7. A pH of around 6-7 is a good starting point to ensure the amine is in a consistent protonation state.

    • Organic Phase (B): Use HPLC-grade acetonitrile. It generally provides better resolution and lower backpressure than methanol for aromatic compounds.

  • Initial Gradient: A generic scouting gradient can be employed:

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 5% B (re-equilibration)

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm (or at the absorbance maximum of the compound if known).

Causality-Driven Optimization

The initial scouting run provides the foundation for optimization. The following steps are guided by the principles of chromatography to refine the separation:

  • pH Adjustment: The retention and peak shape of basic compounds are highly dependent on the mobile phase pH. Analyze the sample at different pH values (e.g., 3.0, 5.0, 7.0) to find the optimal condition that provides good retention and symmetrical peaks. A lower pH will ensure the amine is fully protonated, which can sometimes improve peak shape but may decrease retention on a C18 column.

  • Gradient Slope Modification: If peaks are clustered together, a shallower gradient (e.g., 5-50% B over 20 minutes) will increase the separation between them. Conversely, if the run time is excessively long, a steeper gradient can be used.

  • Organic Modifier: While acetonitrile is a good starting point, methanol can offer different selectivity for certain impurities. If co-eluting peaks are observed, substituting methanol for acetonitrile may resolve them.

  • Column Chemistry: If peak tailing persists despite pH optimization, consider a column with a different stationary phase, such as a phenyl-hexyl column which can provide alternative selectivity for aromatic compounds, or a column with a polar-embedded group to further shield residual silanols.

Chapter 3: Method Validation - Ensuring Trustworthiness

Once an optimized method is established, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing a placebo, a spiked sample, and by performing stress testing (e.g., acid, base, peroxide, heat, light) on the drug substance to generate degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard solution over a specified range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts, different equipment), and reproducibility (between laboratories).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

The results of the validation study should be compiled and summarized to demonstrate the method's reliability.

Chapter 4: Performance Comparison - HPLC vs. UPLC

While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity.[11][12][13] UPLC systems utilize columns with sub-2 µm particles and operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems.[14][15]

Comparative Analysis:
FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm
Operating Pressure 500 - 6,000 psiUp to 15,000 psi[13]
Analysis Time Typically 15-30 minutesTypically 1-10 minutes[11]
Resolution GoodExcellent, sharper peaks
Sensitivity GoodHigher due to narrower peaks[11]
Solvent Consumption HigherSignificantly lower[11]
System Cost LowerHigher

For the purity testing of 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine, transferring the developed HPLC method to a UPLC system would be expected to yield a much faster analysis without sacrificing, and likely improving, the resolution between the main peak and its impurities. This is particularly advantageous in a high-throughput environment such as in-process control or final product release testing.

Visualization of the Workflow

The following diagram illustrates the logical flow of the HPLC method development and validation process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application & Comparison Analyte_Characterization Analyte Characterization (pKa, logP, UV spectrum) Initial_Scouting Initial Method Scouting (Column, Mobile Phase, Gradient) Analyte_Characterization->Initial_Scouting Optimization Method Optimization (pH, Gradient, Temperature) Initial_Scouting->Optimization Specificity Specificity Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy_Precision Accuracy & Precision Linearity_Range->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis (QC) Robustness->Routine_Analysis Method_Transfer Method Transfer (HPLC to UPLC) Routine_Analysis->Method_Transfer Performance_Comparison Performance Comparison (Speed, Resolution, Sensitivity) Method_Transfer->Performance_Comparison

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The development of a robust and reliable HPLC method for purity testing is a critical activity in the lifecycle of any pharmaceutical compound. For 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine, a systematic approach beginning with an understanding of its chemical properties, followed by a logical method development and optimization strategy, and culminating in a thorough validation according to ICH guidelines, will ensure the generation of high-quality, dependable data. While HPLC remains a workhorse in the industry, the consideration of UPLC for method transfer can offer significant gains in efficiency and performance, ultimately accelerating the drug development timeline. This guide provides a framework for achieving these goals, grounded in scientific principles and practical experience.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Accessed February 12, 2026.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Accessed February 12, 2026.
  • Swetha Sri. R, Dr. Bhavya Sri. K, Mounika. Ch. A Review on Comparative study of HPLC and UPLC. RJPT. 2020.
  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Accessed February 12, 2026.
  • Scribd. HPLC vs UPLC: Key Differences in Pharma. Scribd. Accessed February 12, 2026.
  • WebofPharma. HPLC vs. UPLC. WebofPharma. December 30, 2025.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Accessed February 12, 2026.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. September 17, 2021.
  • ICH. Quality Guidelines. ICH. Accessed February 12, 2026.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. November 2005.
  • Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing?. Moravek, Inc. Accessed February 12, 2026.
  • Pathogenia. Purity Assay (Pharmaceutical Testing).
  • Mastelf. HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. February 3, 2025.
  • Intertek. Pharmaceutical Impurity Testing and Identification. Intertek. Accessed February 12, 2026.
  • Pacific BioLabs. Identity and Purity - Small Molecules. Pacific BioLabs. Accessed February 12, 2026.
  • Protheragen. HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?. Protheragen. April 10, 2025.
  • ResearchGate. What would be the quickest and simplest way to test the purity of a compound after synthesis?.
  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • BenchChem. A Comparative Guide to Analytical Techniques for Purity Assessment of 7-Bromohept-2-yne. BenchChem. 2025.
  • Brewer Science Blog. Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. May 23, 2022.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Accessed February 12, 2026.
  • NIH. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. NIH. Accessed February 12, 2026.
  • Smolecule. Buy 3,3-Dimethyl-1-phenylcyclobutan-1-amine. Smolecule. Accessed February 12, 2026.
  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Accessed February 12, 2026.
  • Supelco. DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Supelco. Accessed February 12, 2026.
  • BLDpharm. 1482958-07-5|3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine. BLDpharm. Accessed February 12, 2026.
  • ChemScene. 1482958-07-5 | 3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine. ChemScene. Accessed February 12, 2026.
  • NIH. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. NIH. November 12, 2018.
  • Advanced ChemBlocks. 3,3-dimethylcyclobutan-1-amine. Advanced ChemBlocks. Accessed February 12, 2026.
  • Wikipedia. 3,3-Diphenylcyclobutanamine. Wikipedia. January 11, 2025.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine
Reactant of Route 2
3,3-Dimethyl-1-(p-tolyl)cyclobutan-1-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.